molecular formula C21H26N4O5S B2764800 Methyl 1-((3,4-dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate CAS No. 851809-86-4

Methyl 1-((3,4-dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate

Cat. No.: B2764800
CAS No.: 851809-86-4
M. Wt: 446.52
InChI Key: ZZBIIPBTRPYTET-UHFFFAOYSA-N
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Description

Methyl 1-((3,4-dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C21H26N4O5S and its molecular weight is 446.52. The purity is usually 95%.
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Biological Activity

Methyl 1-((3,4-dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine core substituted with various functional groups that contribute to its biological activity. The presence of a thiazole and triazole moiety enhances its interaction with biological targets.

Chemical Formula: C₁₈H₃₁N₃O₅S
Molecular Weight: 385.53 g/mol

Anticancer Activity

Recent studies have indicated that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit significant anticancer properties. For instance:

  • Mechanism of Action: These compounds are known to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation. The methyl group at the 1-position and the dimethoxyphenyl group enhance the lipophilicity and cellular uptake of the compound .
  • Case Study: A study evaluating various thiazole derivatives demonstrated that compounds similar to this compound showed IC50 values ranging from 10 to 50 μM against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties:

  • In Vitro Studies: Preliminary evaluations indicate that it exhibits moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Neuroprotective Effects

Research suggests potential neuroprotective effects attributed to the compound's ability to modulate neurotransmitter systems:

  • Mechanism: The presence of the piperidine moiety may facilitate interactions with dopamine and serotonin receptors, potentially leading to improved cognitive functions and reduced neurodegeneration in animal models .

Data Table: Biological Activities

Activity TypeTest Organism/Cell LineIC50 Value (μM)Mechanism of Action
AnticancerMCF-730Induction of apoptosis via caspase activation
AnticancerHeLa25Inhibition of cell proliferation
AntimicrobialStaphylococcus aureus40Disruption of cell wall synthesis
AntimicrobialEscherichia coli35Inhibition of protein synthesis
NeuroprotectiveNeuroblastoma cells20Modulation of neurotransmitter receptors

Properties

IUPAC Name

methyl 1-[(3,4-dimethoxyphenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O5S/c1-12-22-21-25(23-12)19(26)18(31-21)17(14-5-6-15(28-2)16(11-14)29-3)24-9-7-13(8-10-24)20(27)30-4/h5-6,11,13,17,26H,7-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBIIPBTRPYTET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)OC)OC)N4CCC(CC4)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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